(3-Amino-5,6,7,8-tetrahydrothieno[2,3-b]quinolin-2-yl)(thiophen-2-yl)methanone
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Overview
Description
(3-Amino-5,6,7,8-tetrahydrothieno[2,3-b]quinolin-2-yl)(thiophen-2-yl)methanone is a complex organic compound with the molecular formula C18H16N2OS.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-Amino-5,6,7,8-tetrahydrothieno[2,3-b]quinolin-2-yl)(thiophen-2-yl)methanone typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, starting with 3-amino-4-aryl-5,6,7,8-tetrahydrothieno[2,3-b]quinoline derivatives, the compound can be synthesized through a series of heterocyclization reactions .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up laboratory synthesis protocols. This includes optimizing reaction conditions such as temperature, solvent, and catalysts to achieve higher yields and purity .
Chemical Reactions Analysis
Types of Reactions
(3-Amino-5,6,7,8-tetrahydrothieno[2,3-b]quinolin-2-yl)(thiophen-2-yl)methanone can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate.
Reduction: This involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols .
Scientific Research Applications
Chemistry
In chemistry, (3-Amino-5,6,7,8-tetrahydrothieno[2,3-b]quinolin-2-yl)(thiophen-2-yl)methanone is used as a building block for synthesizing more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for screening potential drug candidates .
Biology
Biologically, this compound has shown potential in various assays. For instance, derivatives of this compound have been evaluated for their antiproliferative activity against cancer cell lines, indicating its potential as a lead compound in anticancer drug development .
Medicine
In medicine, the compound’s ability to inhibit tubulin polymerization by binding to the colchicine site of tubulin makes it a promising candidate for developing new anticancer therapies .
Industry
Industrially, this compound can be used in the development of new materials with specific properties, such as fluorescence or conductivity, due to its heterocyclic structure .
Mechanism of Action
The mechanism of action of (3-Amino-5,6,7,8-tetrahydrothieno[2,3-b]quinolin-2-yl)(thiophen-2-yl)methanone involves its interaction with molecular targets such as tubulin. By binding to the colchicine site of tubulin, it inhibits tubulin polymerization, leading to the disruption of microtubule dynamics and ultimately inhibiting cell division .
Comparison with Similar Compounds
Similar Compounds
(3-Amino-5,6,7,8-tetrahydrothieno[2,3-b]quinolin-2-yl)(phenyl)methanone: Similar in structure but with a phenyl group instead of a thiophenyl group.
(3-Amino-5,6,7,8-tetrahydrothieno[2,3-b]quinolin-2-yl)(3-methoxyphenyl)methanone: Contains a methoxyphenyl group, offering different chemical properties.
3-Amino-N-(4-methoxyphenyl)-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide: Another derivative with potential biological activities.
Uniqueness
The uniqueness of (3-Amino-5,6,7,8-tetrahydrothieno[2,3-b]quinolin-2-yl)(thiophen-2-yl)methanone lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
(3-amino-5,6,7,8-tetrahydrothieno[2,3-b]quinolin-2-yl)-thiophen-2-ylmethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2OS2/c17-13-10-8-9-4-1-2-5-11(9)18-16(10)21-15(13)14(19)12-6-3-7-20-12/h3,6-8H,1-2,4-5,17H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NKIQAZLECYEDLU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=NC3=C(C=C2C1)C(=C(S3)C(=O)C4=CC=CS4)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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